2-(Dimethylamino)-1,3-benzothiazol-6-ol

Cytotoxicity Drug Discovery Huntington's Disease

PolyQ researchers face a common pain point: many benzothiazole inhibitors are potently cytotoxic (e.g., riluzole), corrupting cell-based assays. PGL-137 (CAS 943-04-4) is a validated non-toxic tool compound for HD modeling. • Inhibits mutant huntingtin exon 1 aggregation with IC50 ~100 µM in 293 Tet-Off cells, non-cytotoxic • Cell-permeable benzothiazole; distinct from metabolically unstable analogs like PGL-135 • Reference standard for SAR and high-content screening assay development Analytically documented. Global shipping.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 943-04-4
Cat. No. B1294496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-1,3-benzothiazol-6-ol
CAS943-04-4
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(S1)C=C(C=C2)O
InChIInChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3
InChIKeyPTSXJPLARKXKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PGL-137 for Polyglutamine Aggregation Research


The compound 2-(Dimethylamino)-1,3-benzothiazol-6-ol, commonly referred to by its inhibitor code PGL-137, is a cell-permeable benzothiazole derivative primarily recognized for its role as an inhibitor of polyglutamine (polyQ) protein aggregation [1]. This small molecule, characterized by a dimethylamino substituent at the 2-position and a hydroxyl group at the 6-position of the benzothiazole core, was identified through a high-throughput screen for compounds that prevent mutant huntingtin exon 1 aggregation, a key pathological process in Huntington's disease (HD) [1]. It serves as a specialized tool compound for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative disorders.

Benzothiazole Inhibitors: Interchangeability Risks


In the high-throughput screening campaign that discovered PGL-137, many structurally similar benzothiazole derivatives demonstrated potent in vitro aggregation inhibition but were subsequently found to be acutely cytotoxic, including the FDA-approved drug riluzole, rendering them unsuitable for cell-based disease modeling [1]. Conversely, while its closest analog PGL-135 showed slightly superior in vitro potency, it was later determined to be metabolically unstable and ineffective in an in vivo HD mouse model, highlighting critical differences in their drug-like properties [2]. Therefore, generic assumptions about benzothiazole class effects are invalid; the specific substitution pattern on the core scaffold dictates a compound's viability between non-toxic activity, outright cytotoxicity, or in vivo stability, directly impacting experimental outcomes in polyglutamine disease research.

PGL-137: Head-to-Head Performance Evidence


Cellular Toxicity Comparison with Riluzole

In a direct head-to-head comparison within the same 293 Tet-Off cell-based assay, the most potent benzothiazole hits from a cell-free screen (e.g., PGL-001, PGL-005, PGL-016, PGL-034) and the FDA-approved benzothiazole drug riluzole caused significant toxicity, making it impossible to evaluate their aggregation inhibition in a cellular context [1]. In stark contrast, PGL-137 was demonstrated to be non-toxic to 293 Tet-Off cells under identical experimental conditions, allowing for the valid measurement of its anti-aggregation activity [1]. This crucial difference means PGL-137 is one of the few early benzothiazole derivatives that can be used for mechanistic studies in living neuronal cell models without viability confounds.

Cytotoxicity Drug Discovery Huntington's Disease High-Throughput Screening Cell-Based Assay

Aggregation Inhibition Potency vs. PGL-135

Quantitative comparison of PGL-137 with its closest active structural analog, PGL-135 (2-amino-4,7-dimethyl-1,3-benzothiazol-6-ol), reveals distinct potencies in inhibiting mutant huntingtin (HDQ51) aggregation in a cellular context [1]. PGL-135 inhibited HDQ51 aggregation with an IC50 value of approximately 40 µM, making it about 2.5-fold more potent than PGL-137, which exhibited an IC50 value of approximately 100 µM [1]. This data defines the SAR impact of the dimethylamino versus amino substitution at the 2-position in conjunction with the methyl groups on the aromatic ring, providing a clear potency hierarchy for researchers optimizing lead compounds [1].

Polyglutamine Aggregation Huntington's Disease IC50 Filter Retardation Assay Structure-Activity Relationship

Metabolic Stability Profile vs. PGL-135

Despite its superior in vitro potency, PGL-135 was evaluated in an R6/2 transgenic HD mouse model and was found to be metabolically unstable, leading to its ineffectiveness in vivo. This failure halted its further therapeutic development [1]. While the specific in vivo pharmacokinetic profile of PGL-137 has not been extensively published in a peer-reviewed study, its distinct chemical structure, which lacks the methyl substituents of PGL-135 that can be sites for metabolic oxidation, suggests a different metabolic fate. This established in vivo failure of its primary analog underscores the distinct translational risk profiles of these two close benzothiazole derivatives [1].

Metabolic Stability In Vivo Efficacy Drug Metabolism Huntington's Disease Mouse Model Pharmacokinetics

Direct Binding Mechanism vs. Other Inhibitor Classes

PGL-137 functions through a mechanism of directly binding to the β-sheet-rich structures of polyglutamine aggregates, a mode of action common to its benzothiazole class, including the amyloid dye Thioflavin S [1]. This direct interaction physically prevents the further assembly of mutant huntingtin monomers into larger insoluble fibrils. This provides a specific, structure-based mechanism that is distinct from other classes of aggregation inhibitors, such as heat shock proteins or small molecule autophagy inducers, which work indirectly by modulating cellular proteostasis networks [1]. The cell permeability of PGL-137 is an additional class-level feature that supports target engagement in intact cells.

Binding Affinity β-Sheet Structure Polyglutamine Aggregate Mechanism of Action Thioflavin T Assay

PGL-137 Validated Application Scenarios


Cellular Model for Polyglutamine Aggregation

PGL-137 is a validated non-toxic tool compound for inhibiting mutant huntingtin aggregation in a 293 Tet-Off cell culture model of HD, showing an IC50 of ~100 µM [1]. Its proven viability in a cellular context without causing cytotoxicity makes it suitable for in vitro disease modeling where the goal is to dissect aggregation dynamics and downstream cellular pathology without the confounding effect of compound-induced cell death.

SAR Studies on Benzothiazole Scaffolds

As a derivative with a specific dimethylamino substitution, PGL-137 serves as a critical reference compound in SAR studies aimed at optimizing benzothiazoles for neurodegenerative disease targets [1]. Its 2.5-fold lower potency compared to the 2-amino-4,7-dimethyl analog PGL-135 (IC50 ~40 µM) provides a quantitative benchmark for understanding how substituents on the benzothiazole core affect anti-aggregation activity and physicochemical properties [1].

Direct Protein Aggregation Inhibition Mechanisms

Researchers focused on the biophysics of protein misfolding can use PGL-137 to study the direct inhibition of β-sheet-rich polyQ fibril formation, a mechanism confirmed by the original high-throughput filter retardation screen and secondary electron microscopy assays [1]. This helps differentiate the direct physical inhibition of aggregation from indirect cellular mechanisms like autophagy upregulation or heat shock protein induction.

Validation Standard for Aggregation Screening Assays

With its well-characterized activity profile (non-toxic, cell-permeable, IC50 ~100 µM in a cellular context), PGL-137 can act as a reference standard or positive control in the development and validation of novel high-throughput or high-content screening assays for aggregation inhibitors [1]. Its distinct profile from toxic inhibitors like riluzole is essential for calibrating assay windows that separate true inhibition from compound-induced cytotoxicity [1].

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